Dextran
Overview
Description
Dextran is a polysaccharide (sugar) that has water-binding properties for skin, making it an excellent ingredient for maintaining hydration . It is often combined with peptides in powder form to improve stability and compatibility with different types of skin care formulas . Dextran is a sterile, nonpyrogenic preparation of low molecular weight dextran (average mol. wt. 40,000) in 5% Dextrose Injection or 0.9% Sodium Chloride Injection . It is administered by intravenous infusion .
Synthesis Analysis
Dextran is synthesized by a reaction catalyzed by dextransucrase, which synthesizes dextran by hydrolysis of the glycosidic bond of sucrose and uses the released energy to transfer d-glucopyranosyl residues to the growing polymer, concomitantly releasing fructose . A recent study has shown that Acetalated dextran (Ac-DEX) is a pH-responsive dextran derivative polymer. Prepared by a simple acetalation reaction, Ac-DEX has tunable acid-triggered release profile .Molecular Structure Analysis
Dextran is composed of a linear chain of d-glucoses linked by α- (1→6) bonds, with possible branches of d-glucoses linked by α- (1→4), α- (1→3), or α- (1→2) bonds, which can be low (<40 kDa) or high molecular weight (>40 kDa) . The characteristics of dextran depend on the LAB or enzyme of origin, which makes each dextran unique in terms of molecular structure, molecular weight, and branching, which cause variations in the viscosity and flexibility, and thermal and rheological properties .Chemical Reactions Analysis
Dextranase is a type of hydrolase that is responsible for catalyzing the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides. This process is called dextranolysis . A recent study has shown that the hydrolysates of dextran were basically isomalto-triose (more than 73%) without glucose, and the type of hydrolysates tended to be relatively stable in 30 min .Physical And Chemical Properties Analysis
Dextran has commercial interest because its solubility, viscosity, and thermal and rheological properties allow it to be used in food, pharmaceutical, and research areas . Physical–chemical investigations suggested that RSG7 dextran possessed excellent viscosity at high concentration, low temperature, and high pH .Scientific Research Applications
Polymeric Carriers in Drug Delivery Systems : Dextran is extensively studied as a polymeric carrier in novel drug delivery systems, particularly for antitumor drugs. It enhances blood permanence time and reduces kidney ultrafiltration, thus improving therapeutic effects and cytotoxicity of chemotherapeutic agents (Varshosaz, 2012).
Dextran as Nanoscale Drug Carriers : Its biocompatible and nonimmunogenic properties make dextran a promising candidate for drug-delivery systems. Recent advancements allow for precise control over its sequence, modifying its structures to improve properties like hydrophilicity and pH sensitivity, thus expanding its applications in gene transfection and drug delivery (Huang & Huang, 2018).
Targeted and Sustained Delivery of Therapeutic and Imaging Agents : Dextrans have evolved from plasma volume expanders to carriers for drugs, proteins/enzymes, and imaging agents. Their conjugation with therapeutic agents alters pharmacokinetics and pharmacodynamics, resulting in enhanced efficacy and reduced toxicity (Mehvar, 2000).
Biomedical Applications of Dextran Nanoparticles : Dextran nanoparticles have shifted the paradigm in bacterial exopolysaccharide-based biomedical applications. Their superior aqueous solubility, high cargo capacity, and biocompatibility make them suitable for nanomedicine, nanodrug carriers, and nanobiosensors (Banerjee & Bandopadhyay, 2016).
Antithrombotic Effects : Dextran has been shown to inhibit mannose receptor-mediated clearance of tissue-type plasminogen activator (t-PA), contributing to its antithrombotic effect. This inhibition results in increased t-PA concentrations in plasma, which improves thrombus lysability (Noorman et al., 1997).
Cytoprotective Effects Under Oxidative Stress : Recent studies reveal that dextrans can protect cells from oxidative stress, associated with the induction of the Keap1/Nrf2/ARE signaling pathway. This insight may aid in developing novel dextran-based drug delivery approaches (Chechushkov et al., 2016).
Acid-Responsive Biodegradable Material : Acetal-derivatized dextran has emerged as an acid-responsive, biodegradable material beneficial for therapeutic applications. It can load both hydrophobic and hydrophilic cargoes, showing potential in vaccine applications (Bachelder et al., 2008).
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBNHMXJMCXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864149 | |
Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
Record name | Dextran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13683 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dextran | |
CAS RN |
9004-54-0 | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextran | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dextran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
>254ºC | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
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